acetaminophen glucuronide
acetaminophen glucuronide
Acetaminophen glucuronide, also known as 4-glucuronosidoacetanilide or deethylphenacetin glucuronide, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Acetaminophen glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Acetaminophen glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, acetaminophen glucuronide is primarily located in the cytoplasm. Acetaminophen glucuronide participates in a number of enzymatic reactions. In particular, Acetaminophen glucuronide and uridine 5'-diphosphate can be biosynthesized from acetaminophen and uridine diphosphate glucuronic acid; which is mediated by the enzymes UDP-glucuronosyltransferase 1-9, UDP-glucuronosyltransferase 2B15, UDP-glucuronosyltransferase 1-1, and UDP-glucuronosyltransferase 1-6. In addition, Acetaminophen glucuronide can be converted into acetaminophen glucuronide; which is catalyzed by the enzyme ATP-binding cassette sub-family g member 2. In humans, acetaminophen glucuronide is involved in the acetaminophen metabolism pathway. Acetaminophen glucuronide has been linked to the inborn metabolic disorders including beta-thalassemia.
Acetaminophen O-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid that is the O-glucuronide of paracetamol (acetaminophen). It has a role as a drug metabolite. It derives from a paracetamol and a beta-D-glucuronic acid. It is a conjugate acid of an acetaminophen O-beta-D-glucosiduronate.
Acetaminophen O-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid that is the O-glucuronide of paracetamol (acetaminophen). It has a role as a drug metabolite. It derives from a paracetamol and a beta-D-glucuronic acid. It is a conjugate acid of an acetaminophen O-beta-D-glucosiduronate.
Brand Name:
Vulcanchem
CAS No.:
16110-10-4
VCID:
VC0230834
InChI:
InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
SMILES:
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula:
C14H17NO8
Molecular Weight:
327.29 g/mol
acetaminophen glucuronide
CAS No.: 16110-10-4
Main Products
VCID: VC0230834
Molecular Formula: C14H17NO8
Molecular Weight: 327.29 g/mol
CAS No. | 16110-10-4 |
---|---|
Product Name | acetaminophen glucuronide |
Molecular Formula | C14H17NO8 |
Molecular Weight | 327.29 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
Standard InChIKey | IPROLSVTVHAQLE-BYNIDDHOSA-N |
Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES | CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Physical Description | Solid |
Description | Acetaminophen glucuronide, also known as 4-glucuronosidoacetanilide or deethylphenacetin glucuronide, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Acetaminophen glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Acetaminophen glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, acetaminophen glucuronide is primarily located in the cytoplasm. Acetaminophen glucuronide participates in a number of enzymatic reactions. In particular, Acetaminophen glucuronide and uridine 5'-diphosphate can be biosynthesized from acetaminophen and uridine diphosphate glucuronic acid; which is mediated by the enzymes UDP-glucuronosyltransferase 1-9, UDP-glucuronosyltransferase 2B15, UDP-glucuronosyltransferase 1-1, and UDP-glucuronosyltransferase 1-6. In addition, Acetaminophen glucuronide can be converted into acetaminophen glucuronide; which is catalyzed by the enzyme ATP-binding cassette sub-family g member 2. In humans, acetaminophen glucuronide is involved in the acetaminophen metabolism pathway. Acetaminophen glucuronide has been linked to the inborn metabolic disorders including beta-thalassemia. Acetaminophen O-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid that is the O-glucuronide of paracetamol (acetaminophen). It has a role as a drug metabolite. It derives from a paracetamol and a beta-D-glucuronic acid. It is a conjugate acid of an acetaminophen O-beta-D-glucosiduronate. |
Synonyms | 4-acetamidophenol glucuronide acetaminophen glucuronide paracetamol glucuronide |
PubChem Compound | 83944 |
Last Modified | Nov 11 2021 |
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